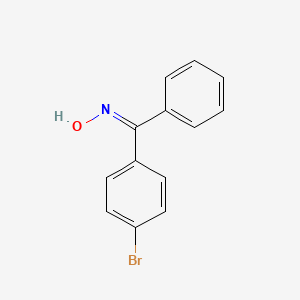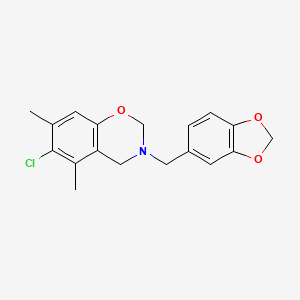![molecular formula C15H19N3O2S B5537183 3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)
3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on carboxylic acids and derivatives, particularly those incorporating heterocyclic structures such as pyrazoles and thiazoles, has been a focus of significant interest due to their potential in various biological applications. These compounds have shown promising properties in fields ranging from medicinal chemistry to material science.
Synthesis Analysis
The synthesis of compounds closely related to the specified chemical involves multi-step organic reactions, starting from basic heterocyclic synthons. A common approach includes the formation of Schiff bases followed by cyclization and subsequent reactions with halides or carboxylic acids to introduce the desired functional groups (Fedotov & Hotsulia, 2023).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through spectroscopic methods such as NMR, X-ray crystallography, and mass spectrometry. These techniques provide detailed insights into the regiochemistry and stereochemistry of the synthesized molecules, ensuring the correct identification of the targeted compound (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Compounds within this class undergo a variety of chemical reactions, including cyclocondensation, which is a critical step for the synthesis of complex heterocyclic systems. These reactions are often catalyzed by acids or bases and can be optimized under specific conditions for the highest efficiency and selectivity (Orlov & Sidorenko, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These characteristics are determined through a combination of experimental techniques, including differential scanning calorimetry and solubility testing (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are explored through a series of targeted synthetic experiments. These studies are essential for expanding the utility of the compound for further applications (Youssef, 2009).
Applications De Recherche Scientifique
Catalysis
Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions, suggesting potential catalytic applications for similar sulfur-containing compounds in organic synthesis and material science (Tayebi et al., 2011).
Synthesis of Heterocyclic Compounds
Research on α,α-Dioxoketene dithioacetals as starting materials for the synthesis of polysubstituted pyridines indicates the utility of sulfur and nitrogen-containing compounds in constructing complex heterocycles, which can be applied in pharmaceuticals and agrochemicals (Abu-shanab et al., 1994).
Synthesis and Cyclizations
N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides synthesis and their reactions demonstrate the potential for creating diverse heterocyclic frameworks, which could be exploited in drug discovery and materials science (Chigorina et al., 2019).
Green Chemistry
The use of isonicotinic acid as a dual and biological organocatalyst for the preparation of pyrano[2,3-c]pyrazoles showcases the importance of environmentally benign methods in synthesizing nitrogen-containing heterocycles, pointing to sustainable approaches in chemical synthesis (Zolfigol et al., 2013).
Antimicrobial and Anticancer Activities
Research into the synthesis, characterization, and evaluation of new pyridines derived from pyridine-3-carbonitriles for antimicrobial and anticancer activities illustrates the potential biomedical applications of pyridine and thienyl compounds, suggesting avenues for the development of new therapeutics (Elewa et al., 2021).
Mécanisme D'action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets in the body .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[5-[(3-methylthiophen-2-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-4-7-21-14(11)10-17-5-6-18-13(9-17)8-12(16-18)2-3-15(19)20/h4,7-8H,2-3,5-6,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFFVENGZAJQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN3C(=CC(=N3)CCC(=O)O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(3-Methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)


![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)
![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)
